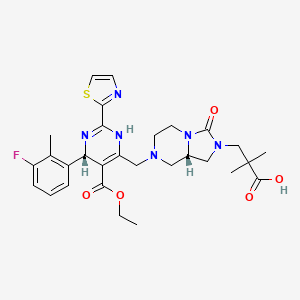
Linvencorvir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RG7907, also known as Linvencorvir, is a clinical compound and a hepatitis B virus core protein allosteric modulator. It is designed for the treatment of chronic hepatitis B infection. Built upon the core structure of hetero aryl dihydropyrimidine, RG7907 was rationally designed to combine all the drug-like features of low CYP3A4 induction, strong anti-hepatitis B virus activity, high metabolic stability, low hERG tendency, and good animal pharmacokinetic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
RG7907 is synthesized through a series of chemical reactions starting from hetero aryl dihydropyrimidineThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of RG7907 involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors and purification techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
RG7907 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: RG7907 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of RG7907. These derivatives are studied for their potential therapeutic applications and biological activities .
Scientific Research Applications
RG7907 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactions of hetero aryl dihydropyrimidines.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used in the treatment of chronic hepatitis B infection.
Industry: Employed in the development of new antiviral drugs and therapeutic agents.
Mechanism of Action
RG7907 exerts its effects by inducing extensive aggregation of the hepatitis B virus core protein in vitro, in hepatoma cells, and in primary hepatocytes. This aggregation leads to a pronounced reduction in serum hepatitis B surface antigen and hepatitis B e antigen, concomitant with the clearance of hepatitis B surface antigen, hepatitis B core protein, and adeno-associated virus-hepatitis B virus episome from the liver. The process involves transient increases in alanine transaminase, hepatocyte apoptosis, and proliferation markers. RNA sequencing has uncovered a role for interferon alpha and gamma signaling, including the interferon-stimulated gene 15 pathway .
Comparison with Similar Compounds
RG7907 is compared with other similar compounds, such as GLS4, another clinical-stage molecule. Both compounds belong to the class of hetero aryl dihydropyrimidines and act as hepatitis B virus core protein allosteric modulators. RG7907 has distinct properties, including lower CYP3A4 induction and higher metabolic stability, making it a more promising candidate for therapeutic applications .
List of Similar Compounds
- GLS4
- ALG-005398
- ALG-005863
RG7907 stands out due to its unique combination of drug-like features and its potential to address the unmet medical need for effective therapies for chronic hepatitis B infection.
Properties
CAS No. |
1808248-05-6 |
|---|---|
Molecular Formula |
C29H35FN6O5S |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
3-[(8aS)-7-[[(4S)-5-ethoxycarbonyl-4-(3-fluoro-2-methylphenyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C29H35FN6O5S/c1-5-41-26(37)22-21(15-34-10-11-36-18(13-34)14-35(28(36)40)16-29(3,4)27(38)39)32-24(25-31-9-12-42-25)33-23(22)19-7-6-8-20(30)17(19)2/h6-9,12,18,23H,5,10-11,13-16H2,1-4H3,(H,32,33)(H,38,39)/t18-,23-/m0/s1 |
InChI Key |
YLJBFYZGSKMBEZ-MBSDFSHPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=N[C@H]1C2=C(C(=CC=C2)F)C)C3=NC=CS3)CN4CCN5[C@@H](C4)CN(C5=O)CC(C)(C)C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C(=CC=C2)F)C)C3=NC=CS3)CN4CCN5C(C4)CN(C5=O)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















